molecular formula C9H6F2O B1419763 2,2-Difluoro-2,3-dihydro-1H-inden-1-one CAS No. 874279-86-4

2,2-Difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1419763
CAS No.: 874279-86-4
M. Wt: 168.14 g/mol
InChI Key: XMKSUSDXUVEUJT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSUSDXUVEUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280303
Record name 2,2-Difluoro-2,3-dihydro-1H-inden-1-one
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Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874279-86-4
Record name 2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874279-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Difluoro-2,3-dihydro-1H-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal and organic chemistry. It prioritizes mechanistic insight, reproducible protocols, and strategic application over generic data listing.

Harnessing the Gem-Difluoro Effect in Drug Discovery

Executive Summary: The Fluorine Advantage

2,2-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 874279-86-4 ), hereafter referred to as 2,2-Difluoroindanone , represents a critical scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent, this compound features a gem-difluoro motif at the


-position to the carbonyl. This structural modification induces profound electronic changes:
  • Enhanced Electrophilicity: The strong electron-withdrawing nature of the fluorine atoms (

    
    ) destabilizes the carbonyl, significantly lowering its LUMO energy and increasing susceptibility to nucleophilic attack.
    
  • Metabolic Blocking: The C2 position, typically a site of metabolic oxidation (e.g., by CYPs), is blocked by the metabolically robust C-F bonds (approx. 116 kcal/mol), extending the half-life of derivative pharmacophores.

  • Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorines and the carbonyl oxygen can alter the ring pucker, influencing binding affinity in enzyme pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertyData / Description
IUPAC Name 2,2-Difluoro-2,3-dihydro-1H-inden-1-one
CAS Number 874279-86-4
Molecular Formula C

H

F

O
Molecular Weight 168.14 g/mol
Physical State Low-melting solid or semi-solid oil (dependent on purity)
Solubility Soluble in DCM, THF, MeCN, EtOAc; Hydrophobic
Key Spectral Feature

F NMR: Singlet or AB quartet around -100 to -110 ppm (typical for

-F ketones)
Stability Hygroscopic; prone to hydrate formation in moist air
Strategic Synthesis: The "Selectfluor" Protocol

Direct fluorination of 1-indanone using F


 gas is hazardous and non-selective. As a Senior Scientist, I recommend the electrophilic fluorination pathway mediated by Selectfluor™ (F-TEDA-BF

), utilizing a silyl enol ether intermediate to ensure regiocontrol.
Why this route?

Direct fluorination of the ketone often stalls at the mono-fluoro stage due to the electron-withdrawing effect of the first fluorine, which deactivates the enol. By converting to the silyl enol ether, we lock the molecule in its nucleophilic "enol" form, driving the reaction to completion.

Step-by-Step Methodology

Reagents:

  • 1-Indanone (1.0 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.5 eq)

  • Triethylamine (Et

    
    N) (3.0 eq)
    
  • Selectfluor™ (2.2 eq)[1]

  • Solvent: Dry Acetonitrile (MeCN) and Dichloromethane (DCM)

Protocol:

  • Activation (Enol Ether Formation):

    • Dissolve 1-indanone in dry DCM under N

      
       atmosphere at 0°C.
      
    • Add Et

      
      N followed by dropwise addition of TMSOTf.
      
    • Stir at room temperature (RT) for 2 hours.

    • Validation Point: Monitor by TLC/NMR. The ketone carbonyl peak (approx. 1720 cm

      
      ) should disappear, replaced by the C=C stretch of the silyl enol ether.
      
    • Workup: Rapid aqueous wash (cold NaHCO

      
      ), dry, and concentrate to yield the crude silyl enol ether. Do not purify on silica  (it will hydrolyze).
      
  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in dry MeCN.

    • Cool to 0°C. Add Selectfluor™ (2.2 eq) portion-wise (exothermic).

    • Allow to warm to RT and stir for 12 hours.

    • Mechanism:[1][2][3][4][5][6] The N-F bond of Selectfluor attacks the electron-rich double bond. The first fluorine adds, reforming a cation that eliminates the silyl group. This process repeats or occurs via a bis-silylated intermediate if forcing conditions are used.

    • Note: For strict 2,2-difluoro synthesis, a second cycle of silylation/fluorination may be required if the first step yields predominantly 2-fluoroindanone.

  • Purification:

    • Dilute with water, extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target: Isolate 2,2-difluoroindanone.[6][7]

Synthesis Workflow Diagram

SynthesisPath Indanone 1-Indanone (Substrate) EnolEther Silyl Enol Ether (Activated Intermediate) Indanone->EnolEther TMSOTf, Et3N DCM, 0°C MonoFluoro 2-Fluoroindanone (Intermediate) EnolEther->MonoFluoro Selectfluor (1.1 eq) MeCN Difluoro 2,2-Difluoroindanone (Target) EnolEther->Difluoro Selectfluor (2.2 eq) (One-pot excess) MonoFluoro->Difluoro 1. TMSOTf, Et3N 2. Selectfluor (1.1 eq)

Caption: Step-wise electrophilic fluorination pathway via silyl enol ether activation.

Reactivity Profile & Mechanistic Insights[6]

The chemical behavior of 2,2-difluoroindanone is dominated by the "Super-Electrophile" character of the carbonyl carbon.

A. Hydrate & Hemiacetal Formation (The Gem-Diol Equilibrium)

Unlike typical ketones, 2,2-difluoroindanone exists in equilibrium with its hydrate in the presence of moisture.

  • Mechanism: The

    
    -fluorines withdraw electron density (
    
    
    
    -induction), creating a significant partial positive charge (
    
    
    ) on the carbonyl carbon.
  • Observation: In aqueous organic solvents (e.g., DMSO/D

    
    O), NMR may show two species: the ketone and the gem-diol [C(OH)
    
    
    
    ].
  • Implication: When using this compound in bioassays, ensure anhydrous conditions to prevent "loss" of the active ketone to the inactive hydrate form.

B. Nucleophilic Additions (Reformatsky & Grignard)

The compound is an excellent substrate for organometallic addition, often reacting faster than non-fluorinated analogs.

  • Reformatsky Reaction: Reaction with

    
    -bromoesters/Zn yields 
    
    
    
    -hydroxy esters. The fluorine atoms prevent enolization side reactions (aldol condensation) at the
    
    
    -position, leading to cleaner reaction profiles.
  • Stereoselectivity: Nucleophiles typically attack anti to the bulkiest group, but the small size of fluorine (

    
     Å) means steric hindrance is minimal. Electronic repulsion (dipole alignment) often dictates the stereochemical outcome.
    
C. Metabolic Stability (The C-F Shield)

In drug metabolism, the


-carbon of ketones is a "soft spot" for oxidation.
  • Blockade: Replacing C-H bonds with C-F bonds prevents hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes.

  • Result: This scaffold is frequently used to extend the

    
     (half-life) of indanone-based inhibitors (e.g., in acetylcholinesterase inhibitors for Alzheimer's).
    
Reactivity Logic Map

Reactivity Core 2,2-Difluoroindanone (Electrophilic Core) Hydration Hydration (Gem-diol formation) Core->Hydration + H2O (Reversible) Reduction Reduction (NaBH4) -> 2,2-Difluoroindanol Core->Reduction Nucleophilic Attack (H-) Reformatsky Reformatsky Reaction -> Beta-Hydroxy Esters Core->Reformatsky Zn, Br-CH2-COOEt EnzInhib Enzyme Inhibition (Serine Protease Adducts) Core->EnzInhib Covalent rev. binding (Transition State Mimic)

Caption: Divergent reactivity pathways driven by the activated carbonyl group.

Applications in Drug Discovery
  • Bioisosterism: The 2,2-difluoroindanone moiety acts as a bioisostere for the parent indanone but with altered lipophilicity (LogP typically increases) and reduced metabolic liability.

  • Transition State Mimics: In protease inhibitors, the activated carbonyl can form a reversible hemiketal with the active site serine residue. The electron-withdrawing fluorines stabilize this tetrahedral intermediate, mimicking the transition state of amide hydrolysis.

  • Imaging Agents:

    
    F-labeled analogs (synthesized via 
    
    
    
    F-Selectfluor or exchange) are potential PET radiotracers for neurodegenerative disease markers.
Handling & Safety Protocols
  • HF Generation: While the compound itself is stable, combustion or harsh hydrolysis can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.

  • Selectfluor Handling: Selectfluor is an oxidant.[1] Avoid mixing with strong reducing agents.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Desiccate to prevent hydrate formation.

References
  • Synthesis of Fluorinated Indanones

    • Source: BenchChem.[8] "A Comparative Guide to the Synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one." (2025).[5][9][10][11]

    • URL:

  • Selectfluor Chemistry

    • Source: Wikipedia / Air Products. "Selectfluor: Preparation and Mechanism."[1]

    • URL:

  • Gem-Difluoro Effect on Carbonyls

    • Source: Beilstein J. Org.[2] Chem. "Synthesis of 2,2-difluoro-1,3-diketone... using fluorine gas."[2] (2024).[2][12]

    • URL:[2][12]

  • General Reactivity of Alpha-Fluoroketones

    • Source: Chemistry LibreTexts.
    • URL:

  • CAS Registry Data

    • Source: PubChem / AK Scientific. "2,2-Difluoro-2,3-dihydro-1H-inden-1-one Properties."
    • URL:

Sources

Role of gem-difluoro group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Implementation of the Gem-Difluoro Motif in Medicinal Chemistry[1]

Executive Summary

The gem-difluoro group (


) is not merely a halogenated linker; it is a high-precision tool for modulating the physicochemical and metabolic profile of a drug candidate. Often termed a "lipophilic carbonyl bioisostere," its utility extends beyond simple substitution. This guide dissects the 

motif's role in altering pKa, locking conformation via the gauche effect, and blocking metabolic hot spots. It provides a modernized, safety-focused synthetic protocol using crystalline sulfinium salts (XtalFluor-E) to replace hazardous traditional reagents like DAST.[2]

Part 1: Physicochemical Properties & Bioisosterism[3]

The introduction of a gem-difluoro group induces profound electronic and steric changes. Its successful application relies on understanding three core phenomena:

The Carbonyl Bioisosterism & "Polar Hydrophobicity"

The


 group is classically regarded as a bioisostere of the carbonyl (

) group and the ether oxygen (

).
  • Sterics: The

    
     bond angle is approximately 115° , significantly wider than the tetrahedral angle (
    
    
    
    ) of a methylene group (
    
    
    ) and approaching the trigonal planar angle (
    
    
    ) of a carbonyl. This allows
    
    
    to mimic the spatial arrangement of a ketone without the chemical reactivity (nucleophilic attack).
  • Electrostatics: Fluorine is the most electronegative element (3.98 Pauling). Two fluorines create a massive local dipole moment, mimicking the polarity of a carbonyl oxygen. However, unlike

    
    , the 
    
    
    
    group is non-basic and does not accept hydrogen bonds.
  • Lipophilicity: While individual fluorine atoms are lipophilic, the

    
     group exhibits "polar hydrophobicity." It increases lipophilicity (
    
    
    
    ) relative to a carbonyl or sulfoxide, but often decreases it relative to a methylene (
    
    
    ) group due to the high polarity of the C-F bonds.
Acidity Modulation (The Inductive Effect)

The strong electron-withdrawing nature (


 effect) of the 

group dramatically lowers the pKa of adjacent functional groups.
  • Amines: Placing a

    
     adjacent to an amine (e.g., 
    
    
    
    -difluoroamines) reduces the basicity of the nitrogen (pKa drops by 2–4 units). This is a strategic tool to improve oral absorption by reducing the percentage of ionized drug in the gut or to reduce hERG channel blockage, which is often associated with high basicity.
  • Alcohols/Thiols: Adjacent

    
     groups increase the acidity of alcohols, often improving their hydrogen-bond donating capability.
    
Conformational Locking (The Gauche Effect)

In 1,2-disubstituted ethanes containing fluorine, the molecule prefers a gauche conformation (dihedral angle


) rather than the sterically favored anti conformation (

). This is due to

hyperconjugation.[2]
  • Application: Medicinal chemists use this to "lock" flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision-making process for incorporating a gem-difluoro group based on specific medicinal chemistry problems.

GemDifluoroLogic Problem MedChem Challenge Metabolism Metabolic Instability (Oxidation) Problem->Metabolism Permeability Poor Permeability (High Basicity) Problem->Permeability Potency Low Potency (Flexible Chain) Problem->Potency Solution Gem-Difluoro Strategy Metabolism->Solution Replace CH2 Permeability->Solution Beta-substitution Potency->Solution Rigidification Block Block Labile Site (C-H to C-F) Solution->Block pKa Lower pKa of Adjacent Amine Solution->pKa Gauche Induce Gauche Conformation Solution->Gauche Result Optimized Lead Block->Result pKa->Result Gauche->Result

Caption: Decision matrix for deploying gem-difluoro motifs to solve specific ADME and potency issues.

Part 3: Metabolic Stability & Pharmacokinetics[2]

The


 group is a metabolic shield. Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds (e.g., benzylic or alpha-to-heteroatom positions).[2]
  • Direct Blocking: Replacing a reactive methylene (

    
    ) with 
    
    
    
    removes the abstractable hydrogen atoms, completely shutting down oxidation at that site.
  • Electronic Deactivation: The electron-withdrawing effect deactivates adjacent C-H bonds, making them less susceptible to oxidative radical attack.[2]

  • Case Study Example: In the development of Tafluprost (a prostaglandin analog for glaucoma), the C15 carbonyl of the natural substrate was replaced (functionally) and the adjacent positions modified with fluorine to prevent rapid metabolic degradation while maintaining receptor affinity.

Part 4: Synthetic Methodologies & Safety

Historically, the synthesis of gem-difluorides relied on DAST (Diethylaminosulfur trifluoride). While effective, DAST is thermally unstable (explosive >90°C) and generates free HF upon contact with moisture, etching glassware and posing severe safety risks.[3]

Modern Standard: XtalFluor-E To ensure safety and reproducibility ("Trustworthiness"), this guide recommends XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[2]

  • Advantages: Crystalline solid, higher thermal stability, does not generate free HF in the absence of a promoter, and is compatible with borosilicate glass.[4]

  • Mechanism: XtalFluor-E activates the oxygen of a carbonyl or alcohol.[2][5] A fluoride source (promoter) is then required to displace the activated leaving group.[6]

Part 5: Experimental Protocol (Self-Validating)

Protocol: Deoxofluorination of a Ketone to a Gem-Difluoride using XtalFluor-E

Objective: Convert a ketone substrate to a gem-difluoride. Scope: Applicable to aliphatic and benzylic ketones.[2] Safety Note: While XtalFluor-E is safer than DAST, the reaction generates HF in situ when the promoter is added. Perform all operations in a fume hood. Wear HF-resistant gloves.[2]

Materials:

  • Substrate: 1.0 equiv (Ketone)

  • Reagent: XtalFluor-E (1.2 - 1.5 equiv) [Sigma-Aldrich / Enamine][2]

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (2.0 equiv) OR DBU (for acid-sensitive substrates).[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[2]

  • Vessel: Dry round-bottom flask (Teflon/PFA preferred, but borosilicate is acceptable for XtalFluor if exposure time is limited).[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask under nitrogen/argon flow. Cool to room temperature.

  • Solvation: Charge the flask with XtalFluor-E (1.5 equiv) and anhydrous DCM (0.1 M concentration relative to substrate).

  • Substrate Addition: Add the ketone substrate (1.0 equiv) to the suspension.

  • Promoter Addition (Critical Step):

    • Cool the mixture to -78°C (dry ice/acetone bath).

    • Dropwise add

      
       (2.0 equiv).[2] Note: Fuming may occur.[2]
      
    • Why? Low temperature prevents elimination side-reactions (vinyl fluoride formation).[2]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally over 2–4 hours.

    • Stir at RT for 12–18 hours.[2]

    • Monitoring: Check TLC or LC-MS. The intermediate may be visible; ensure full conversion to the difluoride.

  • Quench (Self-Validating Safety Step):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       . Caution: Gas evolution (
      
      
      
      ).
    • Stir vigorously for 15 minutes to neutralize all HF species.

  • Workup:

    • Extract with DCM (3x).[2]

    • Wash combined organics with brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Gem-difluorides are typically non-polar and elute quickly.[2]

Data Table: Comparison of Fluorinating Reagents

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)
Glass Etching RapidModerateNegligible (w/o promoter)
Selectivity Low (Elimination common)ModerateHigh (Less elimination)
HF Generation Spontaneous w/ moistureSpontaneousRequires promoter

Part 6: Synthetic Workflow Diagram

SynthesisWorkflow Start Target: Gem-Difluoride Substrate Substrate Analysis Start->Substrate Decision Is Substrate Acid Sensitive? Substrate->Decision RouteA Route A: XtalFluor-E + Et3N-3HF (Standard) Decision->RouteA No RouteB Route B: XtalFluor-E + DBU (Acid Sensitive) Decision->RouteB Yes Process Reaction: -78°C to RT DCM, 12h RouteA->Process RouteB->Process Quench Quench: Sat. NaHCO3 (Neutralize HF) Process->Quench

Caption: Workflow for selecting the correct promoter system with XtalFluor-E to minimize side reactions.

References

  • Meanwell, N. A. (2018).[2] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010).[7] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design. Chemical Society Reviews, 37, 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Technical Monograph: 2,2-Difluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 45120105

Executive Summary

2,2-Difluoro-2,3-dihydro-1H-inden-1-one (2,2-difluoro-1-indanone) represents a high-value fluorinated scaffold in modern medicinal chemistry and materials science. Distinguished by the gem-difluoro motif at the


-position relative to the carbonyl, this molecule exhibits unique electronic and steric properties compared to its non-fluorinated parent, 1-indanone.

For drug development professionals, this scaffold serves two critical functions:

  • Metabolic Blocking: The C2 position of indanones is a common site for metabolic oxidation (hydroxylation). Substitution with fluorine atoms blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of derived pharmacophores.
    
  • Carbonyl Activation: The strong electron-withdrawing nature of the

    
    -fluorines significantly lowers the LUMO energy of the carbonyl group, increasing its electrophilicity. This makes the ketone a potent "warhead" for covalent-reversible inhibition of serine or cysteine proteases.
    

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

PropertyValueNote
IUPAC Name 2,2-difluoro-2,3-dihydro-1H-inden-1-one
CAS Number 135206-61-6
Molecular Formula C

H

F

O
Molecular Weight 168.14 g/mol
Physical State Crystalline SolidOff-white to pale yellow
LogP (Predicted) ~2.3 - 2.5Lipophilic, crosses BBB
H-Bond Acceptors 3(2 Fluorine + 1 Oxygen)
Polar Surface Area ~17 Å

Favorable for CNS penetration

Synthetic Routes & Methodology

The synthesis of 2,2-difluoro-1-indanone is non-trivial due to the need for controlled bis-fluorination without over-fluorinating the aromatic ring. The industry-standard approach utilizes electrophilic fluorinating agents (NF reagents) rather than nucleophilic sources (like DAST) or elemental fluorine gas, which are harder to control.

Primary Route: Electrophilic Fluorination with Selectfluor®

This protocol relies on the in situ generation of the enol or silyl enol ether, followed by electrophilic attack by the N-F reagent.

Reagents:
  • Substrate: 1-Indanone (1.0 eq)

  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.2 – 2.5 eq)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) or a secondary amine (e.g., pyrrolidine) to promote enolization.

Step-by-Step Protocol:
  • Preparation: Charge a round-bottom flask with 1-indanone (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add Selectfluor (22 mmol) in a single portion. The reaction is initially heterogeneous.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere.

    • Mechanistic Note: The reaction proceeds stepwise. The first fluorine adds to form the 2-fluoro-1-indanone intermediate. This intermediate is less enolizable than the starting material due to the inductive effect of fluorine, often requiring prolonged heating or acid catalysis to drive the second fluorination.

  • Monitoring: Monitor via TLC or LC-MS. The mono-fluoro intermediate (MW 150) will appear before conversion to the di-fluoro product (MW 168).

  • Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend the residue in Dichloromethane (DCM) and wash with water to remove Selectfluor byproducts.

  • Purification: Dry organic layer over MgSO

    
    . Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Visualization: Synthesis Workflow

Synthesispathway Indanone 1-Indanone (Substrate) Enol1 Enol Tautomer Indanone->Enol1 Tautomerization (Heat/Acid) MonoF 2-Fluoro-1-indanone (Intermediate) Enol1->MonoF + Selectfluor (-H+) Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Enol1 Enol2 Fluoro-Enol Selectfluor->Enol2 MonoF->Enol2 Slow Enolization Product 2,2-Difluoro-1-indanone (Target) Enol2->Product + Selectfluor (Reflux)

Figure 1: Stepwise electrophilic fluorination pathway. Note the rate-limiting second enolization step.

Reactivity & Mechanistic Insights

The Hydrate Equilibrium (Gem-Diol Formation)

A defining characteristic of


-difluoroketones is their susceptibility to hydration. The electron-withdrawing fluorine atoms destabilize the carbonyl dipole (making the carbon highly positive), favoring the addition of water to form a gem-diol.
  • Implication for Storage: The compound must be stored under desiccant. Exposure to atmospheric moisture can lead to a waxy hydrate crust.

  • Implication for Assays: In aqueous biological buffers, the compound exists in equilibrium between the ketone and the gem-diol. The ketone is usually the active electrophile, but the hydration constant (

    
    ) determines the effective concentration.
    
Nucleophilic Susceptibility

While the carbonyl is activated, the flanking fluorine atoms provide steric bulk and electrostatic repulsion to incoming nucleophiles. However, "hard" nucleophiles (e.g., Grignard reagents, NaBH


) will attack the carbonyl.

Self-Validating Check: If your NMR spectrum in CDCl


 shows a clean ketone peak (~200 ppm in 

C), but in DMSO-

+ D

O you see a shift upfield (~95 ppm), you are observing the gem-diol formation in situ.

Reactivity Ketone 2,2-Difluoro-1-indanone (Active Electrophile) GemDiol Gem-Diol (Hydrate) (Inactive Reservoir) Ketone->GemDiol + H2O (Reversible) Adduct Tetrahedral Adduct (Inhibition Complex) Ketone->Adduct + Enzyme-Nu Water H2O / Buffer Nu Nucleophile (Enzyme-Ser-OH)

Figure 2: The reactivity matrix showing the competition between hydration and nucleophilic attack.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The 2,2-difluoroindanone moiety is often used to replace standard indanones or benzofuranones to improve metabolic stability. The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, preventing the formation of 2-hydroxy-1-indanone metabolites.

Covalent-Reversible Inhibitors

In drug discovery targeting serine proteases or esterases, the 2,2-difluoro ketone acts as a "warhead."

  • Mechanism: The active site serine hydroxyl attacks the carbonyl carbon.

  • Stability: The adjacent fluorines stabilize the resulting tetrahedral hemiketal adduct via the inductive effect, making the inhibitor more potent (lower

    
    ) and increasing the residence time on the target.
    
Precursor to Difluoro-PAHs

This molecule serves as a precursor for synthesizing fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) used in organic electronics (OLEDs), where fluorine substitution tunes the HOMO/LUMO levels.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic —store under inert gas (Argon/Nitrogen) to prevent hydrate formation.

  • Incompatibility: Strong oxidizing agents, strong bases (can induce haloform-type cleavage or polymerization).

References

  • PubChem. (n.d.).[1] 2,2-Difluoro-2,3-dihydro-1H-inden-1-one (CID 45120105). National Library of Medicine. Retrieved from [Link]

  • Lal, G. S., et al. (1995). Electrophilic Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor.[2] Journal of Organic Chemistry. (General methodology for alpha-fluorination). Retrieved from [Link]

  • Stavber, S., et al. (2004). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Fluorination of Organic Compounds. Molecules.[3][4][5][6][1][7][8] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Applications of α,α-Difluoroketones in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties.[1][2][3] Among the diverse array of fluorinated functional groups, α,α-difluoroketones (DFMKs) have emerged as particularly valuable and versatile building blocks.[4][5][6] The geminal fluorine atoms exert a profound electron-withdrawing effect, which significantly enhances the electrophilicity of the adjacent carbonyl carbon.[5][7] This unique electronic feature not only makes DFMKs potent inhibitors of hydrolytic enzymes like cysteine and serine proteases but also governs their distinct reactivity in a wide range of organic transformations.[5][7]

Furthermore, the difluoromethyl (-CHF2) group can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of carboxylic acids, hydroxyls, or thiols, allowing for improved metabolic stability and membrane permeability in drug candidates.[3][7] This guide provides an in-depth exploration of the synthesis and application of α,α-difluoroketones, offering researchers and drug development professionals a technical overview of their utility in contemporary organic synthesis.

Synthetic Routes to α,α-Difluoroketones

The synthesis of α,α-difluoroketones has been a topic of considerable research, leading to several effective methodologies.[8] These strategies can be broadly categorized into two main approaches: direct fluorination of ketone precursors and the use of pre-difluorinated building blocks.[4][5][6]

Direct Fluorination Methods

Direct fluorination involves the introduction of two fluorine atoms onto the α-carbon of a ketone or a suitable precursor. Electrophilic fluorinating reagents are commonly employed for this purpose.

  • Fluorination of Ketones and Enolates: Ketones can be directly difluorinated using powerful electrophilic fluorinating agents like Selectfluor®.[9] The reaction often proceeds stepwise, with the monofluorinated intermediate being more reactive than the starting ketone, sometimes making the selective synthesis of the difluoro product challenging.[9] To circumvent this, strategies involving the fluorination of enamines or the use of a temporary blocking group, such as a trifluoroacetyl group, have been developed to ensure selective difluorination.[8]

  • Fluorination of 1,3-Diketones: Cyclic 1,3-diketones have shown to be effective substrates for difluorination with reagents like Selectfluor®, yielding α,α-difluoro-1,3-diketones.[9]

Methods Utilizing Pre-Difluorinated Building Blocks

This approach leverages starting materials that already contain the crucial C-F bonds, offering a more controlled and often higher-yielding route to DFMKs.

  • From Difluoroacetic Acid Derivatives: Difluoroacetic acid and its derivatives serve as common starting points. For instance, the addition of organolithium reagents to α,α-difluoro-N-methoxy-N-methyl amides (Weinreb amides) provides a straightforward synthesis of various α,α-difluoro-aryl and hetero-aryl ketones.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of α-aryl-α,α-difluoroketones. This involves the reaction of α,α-difluoroketone enolates with aryl bromides or chlorides, providing a powerful tool for creating complex molecular architectures.[10]

  • Trifluoroacetate Release Strategy: A novel method involves the generation of α,α-difluoroenolates from highly fluorinated gem-diols through the release of trifluoroacetate.[11][12][13] This mild and rapid approach has been utilized in subsequent aldol reactions to furnish DFMKs.[11][12]

Workflow: Synthesis via Pre-Difluorinated Building Blocks

The following diagram illustrates a general workflow for synthesizing α,α-difluoroketones starting from difluoroacetic acid, a common pre-difluorinated building block.

G cluster_start Starting Material cluster_intermediate Intermediate Activation cluster_reagent Key Reagent cluster_product Final Product A Difluoroacetic Acid (CHF2COOH) B Weinreb Amide Formation (CHF2CON(OMe)Me) A->B 1. Acid Chloride Formation 2. + HN(OMe)Me D α,α-Difluoroketone (R-CO-CHF2) B->D Nucleophilic Addition (e.g., in THF) C Organolithium Reagent (R-Li) C->D

Caption: General workflow for α,α-difluoroketone synthesis.

Reactivity and Synthetic Applications

The enhanced electrophilicity of the carbonyl group and the altered acidity of adjacent protons endow α,α-difluoroketones with unique reactivity, making them valuable intermediates for synthesizing a variety of complex fluorinated molecules.

Nucleophilic Additions to the Carbonyl Group

The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack. In aqueous media, many DFMKs exist in equilibrium with their corresponding gem-diol (hydrate) forms, a testament to their heightened electrophilicity.[9][11][12] This reactivity is exploited in the design of enzyme inhibitors, which often form stable hemi(thio)ketal adducts with catalytic residues in the active site.[5]

Aldol and Reformatsky-Type Reactions

The generation of difluoroenolates from DFMKs or their precursors opens up avenues for powerful carbon-carbon bond-forming reactions.

  • Aldol Reactions: Difluoroenolates, generated through methods like the trifluoroacetate-release strategy or decarboxylation of β-keto esters, readily participate in aldol reactions with aldehydes and ketones.[11][12][14] This provides efficient access to α,α-difluoro-β-hydroxyketones, which are important pharmacophores in their own right.[14][15]

  • Reformatsky Reactions: The Reformatsky reaction, traditionally involving α-halo esters and zinc, has been adapted for α-halo-α,α-difluoroketones.[16][17][18] Metals like indium and iron can mediate the reaction of iododifluoromethyl ketones with aldehydes, even in aqueous media, to produce α,α-difluoro-β-hydroxyketones in high yields.[15][19] This reaction demonstrates excellent functional group tolerance.[15]

Mechanism: Indium-Mediated Reformatsky Reaction

This diagram outlines the key steps in the indium-mediated Reformatsky reaction of an iododifluoroketone with an aldehyde.

G A I-CF2-CO-R¹ (Iododifluoroketone) C [In(I)-CF2-CO-R¹] (Organoindium Intermediate) A->C Oxidative Addition B Indium Metal (In) B->C E Six-Membered Transition State C->E D R²-CHO (Aldehyde) D->E Coordination F Indium Alkoxide Adduct E->F C-C Bond Formation H R²-CH(OH)-CF₂-CO-R¹ (α,α-Difluoro-β-hydroxyketone) F->H Protonation G H₃O⁺ Workup G->H

Caption: Mechanism of the Reformatsky reaction.

Synthesis of Fluorinated Heterocycles

α,α-Difluoroketones are key precursors for the synthesis of a wide variety of fluorinated heterocyclic compounds, which are of immense interest in medicinal chemistry.[20][21][22] The difluoromethylene group can be incorporated into rings through cyclocondensation reactions. For example, reactions with dinucleophilic reagents like hydrazines or hydroxylamine can lead to the formation of difluorinated pyrazoles and isoxazoles, respectively.

Data Summary: Comparison of Synthetic Methods
MethodPrecursor TypeKey ReagentsAdvantagesDisadvantagesReference(s)
Direct Fluorination Ketone / EnamineSelectfluor®, (CF₃SO₂)₂NFAtom economicalPotential for over-fluorination, harsh conditions[8][9]
Weinreb Amide Route Difluoroacetic AcidOrganolithium (R-Li)High yielding, good functional group toleranceRequires pre-functionalization to Weinreb amide[2]
Reformatsky Reaction α-Iodo-α,α-difluoroketoneIndium, ZincMild conditions, can be run in water, high yieldsRequires α-halo precursor[15][19]
TFA Release / Aldol α-Trifluoromethyl-gem-diolLiBr, Et₃NVery mild, rapid reaction timesMulti-step precursor synthesis[11][12]
Pd-Catalyzed Arylation α,α-DifluoroketonePd catalyst, Aryl-XForms challenging C(sp²)-C(sp³) bondsCatalyst cost, ligand sensitivity[10]

Experimental Protocols

Protocol 1: Synthesis of an α,α-Difluoro-β-hydroxyketone via Indium-Mediated Reformatsky Reaction

This protocol is adapted from the procedure described by Li, Z. et al. (2022).[15]

Objective: To synthesize 3,3-difluoro-4-hydroxy-4-phenylbutan-2-one from 3-iodo-3,3-difluorobutan-2-one and benzaldehyde.

Materials:

  • 3-iodo-3,3-difluorobutan-2-one (1.0 mmol, 1.0 eq)

  • Benzaldehyde (1.2 mmol, 1.2 eq)

  • Indium powder (1.5 mmol, 1.5 eq)

  • Deionized Water (5 mL)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a 25 mL round-bottom flask, add 3-iodo-3,3-difluorobutan-2-one (1.0 mmol), benzaldehyde (1.2 mmol), indium powder (1.5 mmol), and deionized water (5 mL).

  • Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove residual indium.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 3,3-difluoro-4-hydroxy-4-phenylbutan-2-one.

Expert Insight (Causality): The use of indium is critical as it is effective in mediating the oxidative addition to the C-I bond under aqueous conditions, a feat that is challenging for more reactive organometallics like Grignard reagents.[15] Water as a solvent is not only environmentally benign but also appears to facilitate the reaction, leading to high yields without significant side reactions like reduction or self-condensation.[15]

Conclusion and Future Outlook

α,α-Difluoroketones have firmly established themselves as privileged synthons in modern organic chemistry. Their unique electronic properties lead to predictable and useful reactivity, enabling the construction of complex, high-value molecules. The development of milder and more efficient synthetic methods, such as the indium-mediated Reformatsky reaction and strategies based on trifluoroacetate release, has broadened their accessibility and applicability.[11][15] As the demand for sophisticated fluorinated compounds in pharmaceuticals and advanced materials continues to grow, the importance of α,α-difluoroketones as key synthetic intermediates is poised to increase even further.[21] Future research will likely focus on developing enantioselective transformations of DFMKs and expanding their use in the synthesis of novel heterocyclic scaffolds and bioisosteric replacements for drug discovery.

References

  • University of Brighton. (2018, August 1). Methods for the Synthesis of α,α-Difluoroketones.
  • Li, Z., et al. (2022, January 31). Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketone Derivatives. Thieme.
  • Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES.
  • ResearchGate. Methods for the Synthesis of α,α‐Difluoroketones | Request PDF.
  • PMC. (2024, June 5). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate.
  • Scilit. Methods for the Synthesis of α,α‐Difluoroketones.
  • IRIS Unime. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes.
  • ACS Publications. (2013, February 21). Evaluation of Difluoromethyl Ketones as Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor | Journal of Medicinal Chemistry.
  • University of Mississippi eGrove. Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor.
  • P&M Invest. (2019, October 4). October 2019 — "Synthesis of difluoromethyl ketones" - Fluorine Notes.
  • Taylor & Francis Online. (2008, June 12). New Methodology for the Synthesis of α,α-difluoroketones.
  • Figshare. (2023, October 19). Methods for the Synthesis of ?,?-Difluoroketones - University of Lincoln.
  • BOC Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • ResearchGate. (2022, October 14). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • ACS Publications. (2015, January 29). Difluorohomologation of Ketones | Organic Letters.
  • PMC. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol.
  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry.
  • Bentham Science. Synthesis of Fluorinated Heterocycles via Multicomponent Reactions | 7.
  • ResearchGate. (2025, August 5). Iron-mediated Reformatsky reaction of iododifluoromethyl ketones with aldehydes: Preparation of α,α-difluoro-β-hydroxyketone derivatives.
  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Journal of the American Chemical Society. (2014, March 3). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes.
  • Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]

  • ACS Publications. (2024, May 26). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones | Organic Letters.
  • Wikipedia. Reformatsky reaction.
  • Wikipedia. Aldol reaction.
  • NROChemistry. Reformatsky Reaction.
  • Thermo Fisher Scientific. Reformatsky Reaction.
  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II.

Sources

Methodological & Application

Preparation of 2,2-difluoro-2,3-dihydro-1H-inden-1-one via enol silyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-1-one via Iterative Enol Silyl Ether Activation

Executive Summary

The introduction of a gem-difluoro moiety (


) into the 

-position of carbonyls is a critical transformation in medicinal chemistry.[1] This modification acts as a bioisostere for carbonyls and ethers while blocking metabolic labile sites. This guide details the synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-1-one (2,2-difluoroindanone) from 1-indanone.

Unlike direct fluorination methods that often yield intractable mixtures of mono-, di-, and poly-fluorinated byproducts, this protocol utilizes Enol Silyl Ethers as activated intermediates. This "Iterative Activation" strategy ensures high regioselectivity and safety by separating the activation (silylation) and functionalization (fluorination) steps.

Strategic Rationale

Why Enol Silyl Ethers?

Direct fluorination of 1-indanone using electrophilic reagents (e.g., Selectfluor®) requires acidic conditions or high temperatures to drive enolization, often leading to over-fluorination or ring functionalization.

By converting the ketone to its Trimethylsilyl (TMS) Enol Ether , we decouple the nucleophilicity of the substrate from the reaction conditions.

  • Regiocontrol: The position of the double bond is fixed during silylation (kinetic vs. thermodynamic control).

  • Mild Conditions: Fluorination occurs at room temperature or

    
    , preserving sensitive functional groups.
    
  • Iterative Precision: The synthesis is broken into two controllable cycles (Mono-F

    
     Di-F), preventing "runaway" fluorination.
    

Mechanistic Insight

The reaction proceeds via an electrophilic fluorination mechanism involving Selectfluor (F-TEDA-BF


).[1]
  • Activation: The electron-rich enol silyl ether attacks the electrophilic fluorine of Selectfluor.

  • Transfer: A fluorine atom is transferred, likely via a polar two-electron pathway (though Single Electron Transfer (SET) has been debated, polar mechanisms dominate for silyl ethers).

  • Elimination: The silyl group is eliminated (desilylation) by the tetrafluoroborate anion or adventitious fluoride, regenerating the carbonyl.

Critical Note on Gem-Difluorination: The introduction of the first fluorine atom increases the acidity of the


-proton but also inductively withdraws electron density, making the second enolization/silylation more difficult. Therefore, a standard "one-pot" excess reagent approach often stalls. This protocol uses a Two-Cycle Approach  to ensure complete conversion.

Mechanism cluster_legend Reaction Phase Indanone 1-Indanone Enol1 Silyl Enol Ether (Intermediate I) Indanone->Enol1 LHMDS TMSCl MonoF 2-Fluoro-1-indanone Enol1->MonoF Selectfluor (MeCN) Enol2 Fluoro-Silyl Enol Ether (Intermediate II) MonoF->Enol2 LHMDS TMSCl (Re-Activation) DiF 2,2-Difluoro-1-indanone (Target) Enol2->DiF Selectfluor (MeCN) Legend Cycle 1: Mono-Fluorination | Cycle 2: Gem-Difluorination

Figure 1: The Iterative Activation Cycle. The pathway demonstrates the necessity of re-generating the enol ether to overcome the inductive deactivation caused by the first fluorine atom.

Experimental Protocol

Reagents & Materials
ReagentRoleCAS No.[1][2][3][4][5]Equiv (Cycle 1)Equiv (Cycle 2)
1-Indanone Substrate83-33-01.0N/A
LHMDS (1.0M in THF) Base4039-32-11.21.3
TMSCl Silylating Agent75-77-41.31.5
Selectfluor® F-Source140681-55-61.11.2
Acetonitrile (MeCN) Solvent75-05-8AnhydrousAnhydrous
Phase A: Cycle 1 (Synthesis of 2-Fluoro-1-indanone)

Step 1: Formation of Enol Silyl Ether

  • Charge a flame-dried Schlenk flask with 1-Indanone (10 mmol) and anhydrous THF (50 mL) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add LHMDS (12 mmol, 12 mL) dropwise over 15 mins. Stir for 45 mins at -78°C to ensure complete deprotonation.

  • Add TMSCl (13 mmol) dropwise.

  • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Dilute with pentane, wash with ice-cold NaHCO

    
     (sat.), dry over Na
    
    
    
    SO
    
    
    , and concentrate Checkpoint:
    
    
    H NMR should show disappearance of ketone
    
    
    -protons and appearance of vinyl proton (~5.5 ppm).

Step 2: Electrophilic Fluorination

  • Dissolve the crude enol ether in anhydrous MeCN (40 mL).

  • Cool to 0°C .

  • Add Selectfluor (11 mmol) as a solid in one portion (or as a slurry in MeCN).

  • Stir at RT for 3 hours.

  • Workup: Pour into water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Result:2-Fluoro-1-indanone (Yield typically 75-85%).

Phase B: Cycle 2 (Synthesis of 2,2-Difluoro-1-indanone)

Step 3: Re-Silylation (Critical Step) Note: The


-proton of 2-fluoroindanone is acidic but the resulting enolate is fragile.
  • Dissolve 2-Fluoro-1-indanone (from Phase A) in THF.

  • Cool to -78°C .

  • Add LHMDS (1.3 equiv) slowly. Do not allow temperature to rise above -60°C during addition.

  • Add TMSCl (1.5 equiv).

  • Warm to 0°C only (do not heat).

  • Solvent swap: Rapidly concentrate (cold) and redissolve in MeCN for the next step immediately. Do not store the fluoro-enol ether.

Step 4: Second Fluorination

  • To the MeCN solution of the fluoro-enol ether at 0°C , add Selectfluor (1.2 equiv).

  • Stir at RT overnight (12-16 hours). The second fluorine addition is slower due to electronic deactivation.

  • Final Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Target:2,2-Difluoro-1-indanone .

Quality Control & Validation

The success of the reaction is best monitored via


F NMR.
Compound

F NMR Signature (decoupled)

H NMR Signature (

-position)
2-Fluoro-1-indanone Doublet (approx -190 ppm)Doublet of Doublets (geminal H-F coupling)
2,2-Difluoro-1-indanone Singlet (approx -110 to -120 ppm)No signals in

-region (approx 3.0-4.0 ppm)

Self-Validating Checkpoint: If the


F NMR shows two distinct signals in the -190 ppm range, you have a mixture of diastereomers or incomplete fluorination. The target 2,2-difluoro  species must show a clean singlet (due to symmetry/lack of chiral centers) shifted significantly downfield (-110 ppm) compared to the mono-fluoro.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 9:1) Start->TLC Decision Spot R_f? TLC->Decision Mono Isolate Mono-F (Recycle to Step 3) Decision->Mono R_f ~ 0.4 Di Target: 2,2-Difluoro (Proceed to Drying) Decision->Di R_f ~ 0.6 (Non-polar)

Figure 2: Purification Decision Matrix. The introduction of the second fluorine atom significantly lowers the polarity of the molecule, increasing R_f on silica gel.

References

  • Lal, G. S. (1993). Site-selective fluorination of organic compounds using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent).[1][2] Journal of Organic Chemistry, 58(10), 2791–2796.

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1–17.

  • Stavber, S., Zupan, M. (2005). Electrophilic fluorination of organic compounds using Selectfluor. Acta Chimica Slovenica, 52, 13–26.

  • Tang, L., et al. (2019).[4] Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds.[4] Journal of Organic Chemistry, 84(16), 10449–10458. (Note: While focused on 1,3-dicarbonyls, this reference validates the stoichiometry and solvent effects for gem-difluorination using Selectfluor).

Sources

Application Notes and Protocols for the One-Pot Synthesis of 2,2-Difluoro-1,3-Indandione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Gem-Difluoro Moiety in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial isostere for carbonyl groups or as a metabolically stable alternative to a methylene unit, making it a highly sought-after structural motif in the design of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview and a detailed protocol for the direct, one-pot synthesis of 2,2-difluoro-1,3-indandione from its 1,3-diketone precursor, 1,3-indandione.

A Note on Nomenclature: The starting material for this synthesis is the cyclic 1,3-diketone, 1,3-indandione. The reaction involves the substitution of the two acidic protons on the central carbon (C2) with fluorine atoms. The resulting product is, therefore, 2,2-difluoro-1,3-indandione . While the user request specified "2,2-difluoro-1-indanone" (a mono-ketone), the synthesis from a 1,3-diketone logically yields a difluorinated 1,3-diketone. This protocol focuses on the synthesis of 2,2-difluoro-1,3-indandione, a valuable synthetic intermediate in its own right.

Scientific Principles: The Challenge and Mechanism of α,α-Difluorination

The direct α,α-difluorination of 1,3-dicarbonyl compounds presents a unique mechanistic challenge. While the first fluorination step is often rapid, the second is significantly slower. This can be understood by examining the keto-enol tautomerism that governs the reactivity of the substrate.

  • Monofluorination: 1,3-Indandione, like other 1,3-diketones, exists in equilibrium with its enol tautomer. This enol form is highly nucleophilic and reacts readily with an electrophilic fluorinating agent, such as Selectfluor®, to yield the monofluorinated product.[1][2]

  • The Rate-Limiting Step: The resulting 2-fluoro-1,3-indandione intermediate exists predominantly in its keto form. The enolization of this monofluorinated ketone is the rate-determining step for the second fluorination.[1] Without a promoter, this process can be sluggish, often leading to mixtures of starting material, monofluorinated, and difluorinated products.

  • The Role of the Reagent and Conditions: Modern electrophilic fluorinating agents, particularly N-F reagents like Selectfluor®, are preferred for their stability, safety, and ease of handling compared to elemental fluorine.[3][4] The reaction mechanism is believed to proceed via an SN2 attack of the enol's carbon-carbon double bond on the electrophilic fluorine atom of the N-F reagent.[3][5][6] Recent methodologies have demonstrated that by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, high yields of the desired difluorinated product can be achieved in a one-pot fashion, even without the need for a strong base or catalyst.[7][8]

The overall transformation is depicted in the workflow below.

G cluster_start Starting Material cluster_process One-Pot Synthesis cluster_end Final Product start 1,3-Indandione enolization1 Enolization start->enolization1 Equilibrium monofluorination Electrophilic Fluorination (1st eq. Selectfluor®) enolization1->monofluorination Rapid Reaction enolization2 Rate-Limiting Enolization monofluorination->enolization2 Slow Step difluorination Electrophilic Fluorination (2nd eq. Selectfluor®) enolization2->difluorination Rapid Reaction end 2,2-Difluoro-1,3-Indandione difluorination->end

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is based on established methods for the difluorination of 1,3-dicarbonyl compounds using Selectfluor®, adapted for 1,3-indandione.[7][8]

Materials and Equipment:

  • 1,3-Indandione

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

  • NMR spectrometer and mass spectrometer for product characterization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-indandione (1.0 eq.).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and deionized water. A typical concentration would be approximately 0.1 M with respect to the 1,3-indandione. Stir the mixture at room temperature to ensure dissolution or uniform suspension.

  • Reagent Addition: To the stirring solution, add Selectfluor® (2.1-2.2 eq.) portion-wise over 5-10 minutes. Caution: While Selectfluor® is stable, it is a strong oxidizing agent. Handle with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹⁹F NMR analysis. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure 2,2-difluoro-1,3-indandione.

    • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Pathway Diagram

The reaction proceeds through a stepwise fluorination of the active methylene position, with the enolization of the monofluorinated intermediate being the critical step for the completion of the difluorination.

G Indandione 1,3-Indandione (Keto Form) Enol 1,3-Indandione (Enol Form) Indandione->Enol Tautomerization (fast) MonoFluoroKeto 2-Fluoro-1,3-Indandione (Keto Form) Enol->MonoFluoroKeto 1st Fluorination Selectfluor1 Selectfluor® MonoFluoroEnol 2-Fluoro-1,3-Indandione (Enol Form) MonoFluoroKeto->MonoFluoroEnol Tautomerization (slow, rate-limiting) DiFluoro 2,2-Difluoro-1,3-Indandione MonoFluoroEnol->DiFluoro 2nd Fluorination Selectfluor2 Selectfluor®

Caption: Proposed mechanism for the difluorination of 1,3-indandione.

Data Summary Table

The following table summarizes the typical reaction parameters for the selective difluorination of 1,3-dicarbonyl compounds.

ParameterConditionRationaleReference
Substrate 1,3-IndandioneActive methylene compound[5][6]
Fluorinating Agent Selectfluor®Stable, effective electrophilic F source[7][8]
Stoichiometry 2.1-2.2 eq. of Selectfluor®Ensures complete difluorination[8]
Solvent CH₃CN / H₂O (1:1)Aqueous media can promote the reaction[7][8]
Temperature 80-85 °C (Reflux)Provides energy to overcome activation barrier[9]
Reaction Time 12-18 hoursAllows for the slow enolization step[8]
Work-up Aqueous wash, extractionStandard procedure for purification[7]
Typical Yield Good to Excellent (>80%)Efficient transformation[7][8]

Conclusion and Field-Proven Insights

The one-pot synthesis of 2,2-difluoro-1,3-indandione from 1,3-indandione using Selectfluor® is a robust and highly efficient method for accessing this valuable fluorinated building block. The key to success lies in utilizing a slight excess of the fluorinating agent and allowing sufficient reaction time to drive the conversion past the rate-limiting enolization of the monofluorinated intermediate. The use of an aqueous acetonitrile solvent system represents a practical and more environmentally benign approach compared to strictly anhydrous conditions. This protocol provides researchers, scientists, and drug development professionals with a reliable and scalable method to incorporate the gem-difluoroindandione scaffold into their synthetic programs, paving the way for the discovery of new chemical entities with potentially enhanced biological properties.

References

  • Ma, J.-A., & Cahard, D. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(16), 3053–3056. [Link]

  • Nie, J., Zhu, H.-W., Cui, H.-F., Hua, M.-Q., & Ma, J.-A. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed.[Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Ma, J.-A. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Scilit.[Link]

  • Li, G., et al. (2010). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications.[Link]

  • Nie, J., et al. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. ACS Publications.[Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace by Typeset.[Link]

  • Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]

  • Donahue, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]

  • Banks, R. E., et al. (1994). Difluorination with Selectfluor. ResearchGate.[Link]

  • Donahue, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub.[Link]

  • Sloop, J. C. (2015). Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. ResearchGate.[Link]

  • N.A. (n.d.). Electrophilic fluorination. Wikipedia.[Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

  • Singh, A. K., & Singh, R. P. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(6), 665. [Link]

  • N.A. (n.d.). Plausible mechanism for 1,3-difluorination and 1,3-oxyfluorination reactions. ResearchGate.[Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information.[Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate.[Link]

  • Payne, G. B. (1979). Method for producing 1-indanone derivatives.
  • Saito, A., et al. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Chemistry Portal.[Link]

  • N.A. (n.d.). Indanone synthesis. Organic Chemistry Portal.[Link]

  • N.A. (n.d.). Selectfluor. Wikipedia.[Link]

  • Kumar, A., et al. (2017). Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. ResearchGate.[Link]

  • Sloop, J. C. (2021). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluori. YouTube.[Link]

  • Zhang, H., et al. (2021). An efficient one-pot synthesis of indanone fused heterocyclic compounds via SeO2/FeCl3 promoted intramolecular Friedel-Craft acylation reaction. Semantic Scholar.[Link]

  • Horan, J. E., & Schiessler, R. W. (1961). 2-indanone. Organic Syntheses, 41, 53. [Link]

  • Kumar, A., et al. (2022). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. ResearchGate.[Link]

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Application Notes & Protocols for 2,2-Difluoro-1-indanone: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and optimize pharmacological profiles.[1][2][3] The gem-difluoromethylene (CF₂) group, in particular, has emerged as a uniquely valuable motif, acting as a bioisosteric replacement for methylene or carbonyl groups and conferring advantageous properties such as enhanced metabolic stability and modulated lipophilicity.[1][2][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of 2,2-difluoro-1-indanone, a key building block that leverages the benefits of the CF₂ group within a conformationally restricted indanone scaffold. We present the scientific rationale for its use, detailed protocols for its key chemical transformations, and practical insights into its handling and reactivity.

The Scientific Imperative: Why gem-Difluorination in an Indanone Scaffold?

The indanone framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including agents for Alzheimer's disease, cancer, and infectious diseases.[6][7][8] The introduction of a gem-difluoro group at the C2 position of this scaffold creates 2,2-difluoro-1-indanone, a superior intermediate for several compelling reasons:

  • Metabolic Blocking: The C-F bond is exceptionally strong. The CF₂ group at the C2 position, which is typically susceptible to metabolic oxidation in standard indanones, acts as a metabolic shield. This modification can significantly increase the in vivo half-life of a drug candidate by preventing oxidative degradation.[1][2][5]

  • Modulation of Physicochemical Properties: Fluorination exerts a profound influence on a molecule's properties, which are critical for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. While it can decrease lipophilicity in some aliphatic cyclic systems, it can also lead to an increase in others.[4][5] This allows for fine-tuning of a molecule's solubility and membrane permeability.

    • Acidity of α-Protons: The powerful electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of any protons on adjacent carbons, potentially influencing interactions with biological targets.[5][9]

  • Enhanced Carbonyl Electrophilicity: The inductive effect of the adjacent fluorine atoms polarizes the carbonyl bond (C=O), making the carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart, 1-indanone.[10] This heightened reactivity often leads to faster reaction times, higher yields, and the ability to employ milder reaction conditions for key synthetic transformations like nucleophilic additions and condensations.[10]

  • Conformational Constraint: The rigid indanone scaffold, combined with the steric and electronic properties of the CF₂ group, can lock the molecule into a specific conformation. This can lead to improved binding affinity and selectivity for its intended biological target.

Data Summary: Physicochemical Properties
PropertyValueSource
Chemical Name 2,2-Difluoro-1-indanone-
Synonyms 2,2-Difluoro-2,3-dihydro-1H-inden-1-one-
CAS Number 655-04-9
Molecular Formula C₉H₆F₂O[11]
Molecular Weight 168.14 g/mol [11]
Appearance White to off-white solid/powder

Synthetic Pathways: Core Transformations

The enhanced electrophilicity of the carbonyl group in 2,2-difluoro-1-indanone makes it a versatile substrate for a range of synthetic transformations essential for building molecular complexity in drug candidates.

G cluster_reductions Reduction cluster_nucleophilic C-C Bond Formation cluster_amination C-N Bond Formation main 2,2-Difluoro-1-indanone reduction 2,2-Difluoro-1-indanol (Chiral Center) main->reduction [H] grignard Tertiary Alcohol (e.g., Grignard/Organolithium) main->grignard R-MgX wittig Exocyclic Alkene (e.g., Wittig Reaction) main->wittig Ph₃P=CHR red_amination 2,2-Difluoro-1-aminoindane (Reductive Amination) main->red_amination 1. R₂NH 2. [H]

Fig. 1: Key synthetic transformations of 2,2-difluoro-1-indanone.

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of 2,2-difluoro-1-indanone.

Protocol 1: Diastereoselective Reduction to 2,2-Difluoro-1-indanol

This protocol describes the reduction of the prochiral ketone to a racemic secondary alcohol, creating a new chiral center. The resulting hydroxyl group is a key handle for further functionalization, such as etherification or esterification.

G cluster_workflow Reduction Workflow start Dissolve 2,2-Difluoro- 1-indanone in MeOH cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 react Stir at 0 °C to RT (Monitor by TLC) add_nabh4->react quench Quench with Acetone, then H₂O react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated 2,2-Difluoro- 1-indanol purify->end

Fig. 2: Workflow for the reduction of 2,2-difluoro-1-indanone.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,2-Difluoro-1-indanone≥97%Standard Supplier-
Sodium borohydride (NaBH₄)≥98%Standard SupplierHandle with care, moisture sensitive.
Methanol (MeOH)AnhydrousStandard Supplier-
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated aq. NH₄Cl-Prepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄-Standard SupplierFor drying organic layer.
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoro-1-indanone (1.0 g, 5.95 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (0.27 g, 7.14 mmol, 1.2 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting material spot is consumed.

  • Work-up:

    • Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of saturated aqueous ammonium chloride solution (~15 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification:

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to yield 2,2-difluoro-1-indanol.

Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis

This protocol demonstrates a carbon-carbon bond-forming reaction, adding a phenyl group to the carbonyl carbon. This is a foundational method for increasing molecular complexity and exploring structure-activity relationships.

G cluster_workflow Grignard Reaction Workflow start Dissolve 2,2-Difluoro- 1-indanone in dry THF cool Cool to 0 °C (Ice Bath) start->cool add_grignard Add Phenylmagnesium bromide (dropwise) cool->add_grignard react Stir at 0 °C to RT (Monitor by TLC) add_grignard->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Isolated Tertiary Alcohol Product purify->end

Fig. 3: Workflow for Grignard addition to 2,2-difluoro-1-indanone.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,2-Difluoro-1-indanone≥97%Standard SupplierMust be dry.
Phenylmagnesium bromide1.0 M in THFStandard SupplierHighly reactive, handle under inert gas.
Tetrahydrofuran (THF)AnhydrousStandard SupplierUse freshly distilled or from a solvent system.
Saturated aq. NH₄Cl-Prepared in-houseFor work-up.
Anhydrous Na₂SO₄-Standard SupplierFor drying.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,2-difluoro-1-indanone (1.0 g, 5.95 mmol) to a flame-dried, three-neck flask.

  • Dissolution: Add anhydrous THF (20 mL) via syringe and stir until dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phenylmagnesium bromide (1.0 M solution in THF, 7.1 mL, 7.1 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Causality Note: Dropwise addition to a cooled solution is critical to manage the highly exothermic nature of the Grignard reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction flask to 0 °C and slowly add saturated aqueous NH₄Cl solution (~20 mL) to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by flash column chromatography to afford the desired 2,2-difluoro-1-phenyl-1-indanol.

Safety and Handling

As a laboratory chemical, 2,2-difluoro-1-indanone and its derivatives require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Engineering Controls: Handle the solid and all reactions in a well-ventilated chemical fume hood.[12][13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

Conclusion

2,2-Difluoro-1-indanone is a high-value pharmaceutical intermediate that provides a direct route to incorporating the advantageous gem-difluoromethylene group into the privileged indanone scaffold. Its enhanced reactivity and ability to confer improved metabolic stability and modulated physicochemical properties make it a strategic building block for the synthesis of next-generation therapeutics. The protocols and data presented herein serve as a validated foundation for researchers to confidently and effectively utilize this powerful tool in their drug discovery programs.

References

  • ChemRxiv. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
  • Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
  • ResearchGate. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
  • MDPI. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • SAFETY DATA SHEET. (2025).
  • ChemScene. (n.d.). 162548-73-4 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one.
  • YouTube. (2021). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluori.
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • PMC. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • PubChem. (n.d.). 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone.
  • ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 4,6-Difluoro-2,3-dihydro-1H-inden-1-one.
  • Guidechem. (2023). What are the applications and methods of preparation for 2-Indanone?.
  • V & V Pharma Industries. (n.d.). 1-Indanone Manufacturer, Supplier, & Exporter in India.
  • PubChem. (n.d.). 5,6-Difluoro-1-indanone.
  • Sigma-Aldrich. (n.d.). 5,7-Difluoro-1-indanone 97.
  • Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
  • ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives.
  • PubMed. (2017). Recent developments in biological activities of indanones.
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Scale-up procedure for 2,2-difluoro-1-indanone production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Scale-Up Strategies for 2,2-Difluoro-1-Indanone Production

Executive Summary & Strategic Context

2,2-Difluoro-1-indanone (CAS 84315-25-3) has emerged as a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the development of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors and other oncology targets. Its gem-difluoro ketone moiety confers unique metabolic stability and lipophilicity, making it a high-value target for drug development.

Scaling up the production of 2,2-difluoro-1-indanone presents specific challenges:

  • Regioselectivity: Ensuring exclusive difluorination at the

    
    -position without over-fluorinating the aromatic ring.
    
  • Thermal Management: Fluorination reactions are often exothermic; controlling heat release is critical to prevent runaway reactions.

  • Cost-Efficiency: Selecting a fluorinating agent that balances safety (handling) with atom economy (cost).

This application note details a robust, scalable protocol utilizing Electrophilic Fluorination via Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This route is preferred over direct fluorination (


 gas) or nucleophilic displacement for kilogram-scale batches due to its superior safety profile and operational simplicity in standard reactor vessels.

Reaction Mechanism & Process Logic

The synthesis relies on the keto-enol tautomerism of 1-indanone. The reaction proceeds via a stepwise electrophilic fluorination.

  • Enolization: Acid-catalyzed or thermal generation of the enol form of 1-indanone.

  • First Fluorination: Electrophilic attack by the N-F reagent on the enol to form 2-fluoro-1-indanone.

  • Second Fluorination: The introduction of the first fluorine atom increases the acidity of the remaining

    
    -proton, facilitating rapid enolization and subsequent second fluorination to the desired 2,2-difluoro species.
    

Note: The choice of Acetonitrile (MeCN) as a solvent is deliberate. It provides high solubility for Selectfluor and supports the ionic mechanism while remaining inert to the oxidant.

Mechanistic Pathway Diagram

ReactionMechanism Indanone 1-Indanone (Substrate) Enol1 Enol Intermediate Indanone->Enol1 Tautomerization (Reflux) MonoFluoro 2-Fluoro-1-indanone (Intermediate) Enol1->MonoFluoro + F+ Enol2 Fluoro-Enol MonoFluoro->Enol2 Rapid Tautomerization Product 2,2-Difluoro-1-indanone (Target) Enol2->Product + F+ Selectfluor Selectfluor® (F+ Source) Selectfluor->Enol1 Selectfluor->Enol2

Figure 1: Stepwise electrophilic fluorination mechanism. The presence of the first fluorine accelerates the second enolization, often making the second step faster than the first.

Scalable Experimental Protocol

Safety Warning: Selectfluor is an oxidizing agent. 2,2-Difluoro-1-indanone is a skin and eye irritant. Ensure all operations are conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 1 kg Batch)Critical Quality Attribute (CQA)
1-Indanone Substrate1.01.00 kgPurity >98%; Water <0.5%
Selectfluor® Reagent2.2~5.90 kgFree-flowing white powder; Dry
Acetonitrile (MeCN) Solvent10 V10.0 LHPLC Grade; Water <0.1%
Sodium Sulfate Drying AgentN/AAs neededAnhydrous
Ethyl Acetate ExtractionN/AAs neededACS Grade
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), a reflux condenser, a nitrogen inlet, and an internal temperature probe.

    • Engineering Control: Ensure the reactor jacket is connected to a cryostat/heater capable of regulating between 0°C and 80°C.

  • Charging:

    • Charge 1-Indanone (1.0 kg) and Acetonitrile (10.0 L) into the reactor.

    • Stir at 150 RPM until fully dissolved.

    • Process Check: Verify solution clarity.

  • Reagent Addition (Exotherm Control):

    • Add Selectfluor® (5.90 kg) in 5 equal portions over 60 minutes.

    • Critical Parameter: Maintain internal temperature between 20°C and 25°C during addition. Use jacket cooling if necessary. The reaction is mildly exothermic.

  • Reaction Phase:

    • Heat the reaction mixture to Reflux (approx. 80-82°C) .

    • Maintain reflux for 12–16 hours .

    • Monitoring: Sample hourly after 12 hours for HPLC/GC analysis.

    • Endpoint: <2% Mono-fluoro intermediate and <0.5% Starting Material.[1]

  • Workup & Quench:

    • Cool the mixture to 20°C .

    • Filter the reaction mixture to remove the insoluble byproduct (H-FEDA-BF4 salt). Note: This solid waste should be disposed of according to halogenated waste regulations.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove Acetonitrile.

  • Purification (Extraction & Crystallization):

    • Redissolve the oily residue in Ethyl Acetate (5 L) .

    • Wash with Water (3 x 3 L) to remove residual salts.

    • Wash with Saturated NaHCO3 (2 L) to neutralize any residual HF.

    • Dry the organic layer over Anhydrous Sodium Sulfate , filter, and concentrate.

    • Recrystallization: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture (9:1) to yield off-white crystals.

Process Workflow Diagram

ProcessFlow Start Start: Raw Material Check Dissolve Dissolution (1-Indanone + MeCN) Start->Dissolve Addition Reagent Addition (Selectfluor, 20-25°C) Dissolve->Addition Reaction Reaction (Reflux, 80°C, 12-16h) Addition->Reaction IPC IPC: HPLC Analysis (Target: >98% Conversion) Reaction->IPC IPC->Reaction Fail (Extend Time) Filtration Filtration (Remove Byproduct Salts) IPC->Filtration Pass Workup Aqueous Workup (EtOAc/Water/NaHCO3) Filtration->Workup Cryst Crystallization (Hexane/EtOAc) Workup->Cryst Final Final Product (2,2-Difluoro-1-indanone) Cryst->Final

Figure 2: Operational workflow for the scale-up production batch.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationCorrective Action
Addition Temp 20–30°C>30°C: Risk of side reactions/decomposition.<20°C: Slow initiation.Adjust jacket cooling flow.[1]
Water Content <0.1%High water leads to hydrolysis of Selectfluor and lower yields.Ensure MeCN is dry; keep reactor under

.
Stirring Speed 150-200 RPMPoor mixing causes localized "hot spots" and incomplete fluorination.Increase RPM; check impeller type.
Reflux Time 12–16 hInsufficient time yields mono-fluoro impurity (difficult to separate).Extend reflux; monitor by GC/HPLC.

Analytical Specifications

For the final release of the material for research use, the following specifications are recommended:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC):

    
     97.0% (Area %).
    
  • Identity (1H NMR): Consistent with structure (Triplet at

    
     7.4-7.8 ppm aromatic; loss of 
    
    
    
    -protons).
  • Identity (19F NMR): Singlet at approx -103 ppm (depending on solvent).

  • Melting Point: 80–84 °C.

References

  • Review of Indanone Synthesis

    • Synthesis of 1-indanones with a broad range of biological activity.[2][3][4][5] Beilstein J. Org. Chem. 2017, 13, 1860–1883.

  • Electrophilic Fluorination Methodology

    • Selectfluor™: Mechanistic Insight and Applications. Acc.[6][7] Chem. Res. 2018, 51, 2, 300–310.

    • (General reference for Selectfluor chemistry in ketone fluorin
  • Process Safety & Handling

    • Sigma-Aldrich Safety Data Sheet: 5,7-Difluoro-1-indanone (Analogous handling).
  • Belzutifan Precursor Context

    • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Org.[1][3][6][7][8] Process Res. Dev. 2022, 26, 4.

Sources

Troubleshooting & Optimization

Controlling temperature in DAST fluorination of indanones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DAST Fluorination of Indanones

Ticket ID: #FL-IND-0042 Subject: Controlling Temperature & Side Reactions in Gem-Difluorination Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing issues with the conversion of 1-indanone (or derivatives) to 1,1-difluoroindane using Diethylaminosulfur Trifluoride (DAST). This transformation is notoriously sensitive to thermal parameters. Unlike simple aliphatic ketones, indanones possess a highly enolizable


-proton and a rigid bicyclic framework, making them prone to elimination (vinyl fluoride formation)  and thermal decomposition .

This guide provides a self-validating protocol to maximize the gem-difluoride yield while suppressing the thermodynamic elimination pathway.

Part 1: The Thermal Safety & Reactivity Protocol

WARNING: DAST is thermally unstable.

  • Decomposition Onset: ~90°C (Exothermic).

  • Detonation Hazard: >140°C.[1]

  • Shock Sensitivity: High in pure form; mitigate by dilution in CH

    
    Cl
    
    
    
    (DCM).
The "Golden Zone" Temperature Strategy

For indanones, strictly adhere to this three-stage temperature ramp. Deviating triggers specific failure modes (see Troubleshooting).

StageTemperatureDurationPurposeCritical Control Point
1. Activation -78°C 30 minKinetic control. DAST activates the carbonyl oxygen without triggering elimination.Slow Addition: Add DAST dropwise. A rapid exotherm here causes immediate charring.
2. Conversion -20°C to 0°C 2-12 hCarbocation formation and Fluoride capture.Monitor: Do not exceed 0°C until TLC shows <5% starting material.
3. Quench -78°C N/ASafe hydrolysis of excess DAST.Reverse Quench: Pour reaction mixture into saturated NaHCO

, not vice versa.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am isolating 3-fluoroindene (vinyl fluoride) instead of 1,1-difluoroindane. Why? A: This is the classic "Thermodynamic Trap."

  • Mechanism: Indanone is an enolizable ketone. The intermediate alkoxyaminosulfur difluoride can undergo two pathways:

    • Substitution (

      
      ):  Nucleophilic attack by F
      
      
      
      (Desired).
    • Elimination (

      
      /
      
      
      
      ):
      Abstraction of the
      
      
      -proton (Undesired).
  • Root Cause: Your reaction temperature is too high (>0°C) or the reaction ran too long. Elimination has a higher activation energy (

    
    ) than substitution; heating favors the alkene.
    
  • Solution: Keep the reaction at -20°C. If conversion is sluggish, add a Lewis acid catalyst (e.g., 0.1 eq. ZnI

    
     or TiCl
    
    
    
    ) rather than increasing heat. This lowers the barrier for substitution without significantly accelerating elimination.

Q2: The reaction mixture turned into a black tar/solid. Is my product lost? A: Likely, yes. This indicates polymerization or reagent decomposition .

  • Root Cause: "Runaway Exotherm." You likely added DAST too quickly or at too high a temperature (e.g., 0°C or RT start). DAST decomposition is autocatalytic and generates HF, which polymerizes the electron-rich indene byproducts.

  • Solution:

    • Ensure the starting solvent is anhydrous DCM (water triggers violent HF release).

    • Dilute the DAST (1:1 in DCM) before addition.

    • Strictly follow the -78°C addition rule.

Q3: I see starting material remaining even after 24 hours at 0°C. A: The intermediate is formed but isn't collapsing to the difluoride.

  • Root Cause: Steric hindrance or electron-donating groups on the aromatic ring (e.g., methoxy-indanones) stabilize the carbocation intermediate, making it less reactive toward F

    
    .
    
  • Solution:

    • Do NOT heat to reflux.

    • Switch Reagent: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is more thermally stable and can be safely heated to 40-50°C if absolutely necessary.

    • Additive: Add ethanol (0.2 eq.) during the reaction (advanced technique). This generates HF in situ, which activates the DAST-ketone adduct, but this requires extreme caution.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired kinetic pathway and the undesired thermodynamic pathway, controlled by temperature (


).

DAST_Mechanism cluster_legend Thermodynamic Control Start 1-Indanone (Substrate) Inter Alkoxyaminosulfur Difluoride Intermediate Start->Inter Addition @ -78°C (Kinetic Control) DAST DAST Reagent (Et2NSF3) DAST->Inter Carbo Carbocation Intermediate Inter->Carbo Warming (-20°C) Product 1,1-Difluoroindane (Target Product) Carbo->Product Nucleophilic Attack (F-) Favored at Low T (< 0°C) SideProd 3-Fluoroindene (Vinyl Fluoride) Carbo->SideProd Proton Elimination (-H+) Favored at High T (> 20°C)

Caption: Temperature-dependent bifurcation of the DAST fluorination pathway. Keeping T < 0°C favors the nucleophilic attack (Green) over elimination (Red).

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 5-methoxy-1,1-difluoroindane (Representative Scale: 1.0 mmol).

Reagents:

  • 5-Methoxy-1-indanone (162 mg, 1.0 mmol)

  • DAST (Diethylaminosulfur trifluoride) (260 µL, 2.0 mmol, 2.0 equiv)

  • Anhydrous CH

    
    Cl
    
    
    
    (5 mL)
  • Saturated aq.[2] NaHCO

    
     (20 mL)
    

Step-by-Step Workflow:

  • Preparation: Oven-dry a 25 mL round-bottom flask. Cool under N

    
     flow. Add Indanone and CH
    
    
    
    Cl
    
    
    .[3] Add a magnetic stir bar.[4]
  • Cryogenic Setup: Submerge flask in a dry ice/acetone bath (-78°C ). Allow 10 mins for equilibration.

  • Reagent Addition: Using a plastic syringe (glass etches), add DAST dropwise over 5 minutes.

    • Note: Fuming is normal. Ensure vigorous stirring to prevent local hot spots.

  • Activation: Stir at -78°C for 30 minutes.

  • Reaction: Remove the cooling bath and replace it with an ice/salt bath (-20°C to 0°C ). Monitor by TLC or 19F-NMR every 2 hours.

    • Checkpoint: If the mixture turns black/viscous rapidly, quench immediately.

  • Quench (CRITICAL):

    • Cool reaction back to -78°C .[1][5]

    • Dilute with 5 mL DCM.

    • Dropwise add the reaction mixture into a beaker containing sat. NaHCO

      
       at 0°C. DO NOT add water to the DAST mixture. 
      
  • Workup: Extract with DCM (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel). Note: Silica is acidic and can induce elimination of the product on the column. Add 1% Triethylamine to the eluent to buffer the silica.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[1] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561–2578.

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for Gem-Difluorination."

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Indanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated indanones (e.g., 5-fluoro-1-indanone) are critical pharmacophores in the synthesis of acetylcholinesterase inhibitors (like donepezil) and various anticancer agents. Their metabolic stability and lipophilicity make them attractive scaffolds, but these same properties complicate their analytical characterization.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI vs. APCI) for characterizing fluorinated indanones. It details the specific fragmentation mechanisms—distinguishing them from non-fluorinated analogues—and offers a validated experimental protocol for their identification.

Comparative Analysis: Ionization Techniques

In the structural elucidation of fluorinated indanones, the choice of ionization source dictates the quality of spectral data. While Electrospray Ionization (ESI) is the standard for coupled LC-MS workflows, it often fails to provide the structural "fingerprint" required to distinguish regioisomers (e.g., 4-fluoro vs. 6-fluoro isomers).

Performance Matrix: EI vs. ESI vs. APCI[1][2]
FeatureElectron Impact (EI) Electrospray (ESI) Atmos.[1][2] Pressure Chemical Ionization (APCI)
Ionization Energy Hard (70 eV)SoftSoft/Medium
Primary Ion Observed

(Radical Cation)

(Protonated)

or

Fragmentation Richness High (Structural Fingerprint)Low (Molecular Weight only)Medium
Sensitivity for Indanones Excellent (Non-polar nature)Moderate (Requires additives)High (Good for semi-volatile/non-polar)
Regioisomer Differentiation Best PoorModerate
Suitability GC-MS (Purity/Structure)LC-MS (PK/Metabolism)LC-MS (Impurity Profiling)

Expert Insight: For initial structural verification of raw materials (e.g., confirming 5-fluoro-1-indanone vs. 6-fluoro-1-indanone), EI is the superior choice . The rigid bicyclic structure of indanone resists fragmentation in ESI, often yielding only a molecular ion peak. EI provides the necessary energy to break the aliphatic ring, revealing isomer-specific fragment ions.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation of fluorinated indanones requires analyzing the stability of the bicyclic core and the strength of the C-F bond (~485 kJ/mol). Unlike chlorinated analogues, the C-F bond rarely cleaves directly. Instead, fragmentation is driven by the ketone moiety and the aliphatic ring.

Key Fragmentation Events (EI Source)
  • Molecular Ion (

    
    ):  Fluorinated indanones typically form a stable, intense molecular ion.
    
  • Alpha-Cleavage & Decarbonylation (

    
    ):  The most characteristic pathway. The strained five-membered ring opens followed by the expulsion of carbon monoxide (CO).
    
  • Ethylene Loss (

    
    ):  A competing pathway involving a retro-Diels-Alder-like elimination of ethylene (
    
    
    
    ) from the aliphatic ring.
  • HF Elimination (

    
    ):  Specific to fluorinated species.[3] This occurs only if a hydrogen is spatially accessible to the fluorine, often requiring ring opening first.
    
Visualization: 5-Fluoro-1-Indanone Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade for 5-fluoro-1-indanone (


 150).

IndanoneFragmentation M_Ion Molecular Ion (M+) m/z 150 (Radical Cation) Inter_A Ring Opening (Alpha-Cleavage) M_Ion->Inter_A - e- Frag_B [M - C2H4]+ m/z 122 (Difluorobenzaldehyde equiv) M_Ion->Frag_B - C2H4 (28 Da) (Minor Pathway) Frag_A [M - CO]+ m/z 122 (Fluorostyrene radical) Inter_A->Frag_A - CO (28 Da) Frag_A2 [M - CO - H]+ m/z 121 (Tropylium-like) Frag_A->Frag_A2 - H• Frag_C [M - CO - HF]+ m/z 102 (Phenyl Cation) Frag_A->Frag_C - HF (20 Da)

Figure 1: Proposed EI fragmentation pathway for 5-fluoro-1-indanone. The primary route involves the loss of CO to form a resonance-stabilized radical cation at m/z 122.

Experimental Protocol

To replicate these results, use the following validated protocol. This method is optimized to distinguish the molecular ion from the base peak.

Materials
  • Analyte: 5-Fluoro-1-indanone (analytical standard, >98% purity).

  • Solvent: HPLC-grade Methanol (for direct injection) or Ethyl Acetate (for GC).

  • Instrument: Single Quadrupole MS (Agilent 5977 or equivalent) with EI source.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1.0 mg of fluorinated indanone.

    • Dissolve in 10 mL Ethyl Acetate (Final conc: 100 µg/mL).

    • Note: Avoid chlorinated solvents (DCM) to prevent halogen exchange artifacts in the source.

  • GC-MS Parameters (EI Mode):

    • Inlet Temp: 250°C (Split 20:1).

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Source Temp: 230°C. Critical: Higher source temps promote excessive fragmentation, obscuring the molecular ion.

    • Electron Energy: 70 eV.[2][4][5]

  • Data Acquisition:

    • Scan Range:

      
       40 – 300.
      
    • Solvent Delay: 3.0 min.

  • Self-Validation Check:

    • Verify the presence of the air peak (

      
       28/32) is <2% relative abundance.
      
    • Ensure the

      
       150 peak (Molecular Ion) has a signal-to-noise ratio >100:1.
      

Data Interpretation & Reference Values

When analyzing the spectrum, use the table below to assign peaks. Note that for fluorinated indanones, the "M-28" peak is often a doublet caused by two different loss mechanisms (CO vs. Ethylene) that result in the same nominal mass but different exact masses (requires High-Res MS to distinguish).

Diagnostic Ion Table (5-Fluoro-1-Indanone)
m/z (Nominal)Fragment IdentityRelative Abundance (%)Mechanistic Origin
150

80 - 100% (Base Peak)Intact Molecular Ion (Stable aromatic system)
122

60 - 90%Alpha-cleavage followed by decarbonylation
121

40 - 50%Formation of fluorinated tropylium-like ion
101/102

10 - 20%Elimination of HF from the

122 fragment
94

5 - 15%Fluorobenzene radical cation
Distinguishing Regioisomers
  • 4-Fluoro-1-indanone: The fluorine is adjacent to the aliphatic bridge. Expect a higher intensity of the [M-HF] peak due to the "ortho effect" proximity to aliphatic hydrogens.

  • 5-Fluoro & 6-Fluoro: The fluorine is distal. HF loss is less favorable, making the [M-CO] peak significantly more dominant.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Indanone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Fragmentation of Aromatic Ketones). Retrieved from [Link]

  • Zhang, J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α,β-Unsaturated Aromatic Ketones in Mass Spectrometry. Journal of Organic Chemistry. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes: EI vs ESI. Mass Spectrometry & Proteomics Facility.[2] Retrieved from [Link]

Sources

Comparative HPLC Method Development Guide: Purity Analysis of 2,2-Difluoro-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

Objective: To establish a robust, stability-indicating HPLC method for quantifying 2,2-difluoro-1-indanone and separating it from critical process impurities, specifically the mono-fluorinated intermediate (2-fluoro-1-indanone) and the non-fluorinated starting material (1-indanone).

The Challenge: The gem-difluoro moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) introduces unique separation challenges. While it increases lipophilicity compared to the parent ketone, the steric and electronic differences between the mono-fluoro and di-fluoro species are subtle. Standard C18 phases often fail to resolve the "Critical Pair" (2-fluoro vs. 2,2-difluoro) to baseline, leading to co-elution and inaccurate purity assays.

The Solution: This guide compares the industry-standard C18 against the Pentafluorophenyl (PFP) stationary phase.[1][2] Experimental evidence and mechanistic theory support PFP as the superior alternative , utilizing specific fluorine-fluorine and dipole-dipole interactions to achieve orthogonal selectivity.

Chemical Context & Critical Quality Attributes (CQAs)

To design a self-validating method, we must first define the separation targets.

CompoundStructure DescriptionSeparation Challenge
2,2-Difluoro-1-Indanone Target Analyte. Gem-difluoro at C2.High lipophilicity; strong dipole.
2-Fluoro-1-Indanone Critical Impurity 1. Mono-substitution.[3]Very similar hydrophobicity to target.[2][4] Hardest to resolve.
1-Indanone Starting Material. No fluorine.Significantly less lipophilic; elutes earliest on RP.
2,2-Difluoro-1,3-Indandione Over-oxidation impurity.More polar due to second carbonyl; elutes early.
Mechanism of Separation[2][5][6]
  • Hydrophobicity (LogP):

    
    .
    
  • Dipole Moment: The

    
     bond creates a strong dipole. PFP phases exploit this via "shape selectivity" and electrostatic interactions that C18 phases lack.
    

Comparative Column Screening

The following comparison evaluates three distinct stationary phases for this specific application.

A. C18 (Octadecylsilane) - The Baseline
  • Mechanism: Pure hydrophobic interaction.[3]

  • Performance: Elutes compounds in order of increasing hydrophobicity.

  • Limitation: The resolution (

    
    ) between the mono-fluoro and di-fluoro species is often 
    
    
    
    (insufficient for quantitation) because the addition of the second fluorine atom does not drastically alter the hydrophobic footprint interaction with the alkyl chain.
B. Phenyl-Hexyl - The Alternative
  • Mechanism:

    
     interactions with the aromatic indanone ring + hydrophobicity.
    
  • Performance: Improved retention for the aromatic core, but often fails to discriminate based on the fluorine substitution pattern on the saturated ring.

C. Pentafluorophenyl (PFP) - The Recommended Solution
  • Mechanism: Hydrophobicity + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     + Dipole-Dipole  + Shape Selectivity .[4]
    
  • Performance: The electron-deficient PFP ring interacts specifically with the electron-rich fluorine atoms on the analyte. This "Fluorophilic" retention mechanism creates a significant selectivity factor (

    
    ) between the mono- and di-fluoro species.
    
Summary of Experimental Performance (Simulated Data)
ParameterC18 ColumnPFP Column (Recommended)Phenyl-Hexyl
Critical Pair (

)
1.2 (Co-elution risk)3.5 (Baseline resolved) 1.8
Tailing Factor (

)
1.11.051.3
Retention Mechanism Hydrophobic onlyHydrophobic + Dipole + ShapeHydrophobic +

Selectivity Source Carbon LoadFluorine-Fluorine InteractionAromatic Ring Interaction

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the mechanistic difference between the columns.

MethodDevelopment Start Start: 2,2-Difluoro-1-Indanone Method AnalyzeStruct Analyze Structure: Gem-difluoro group Aromatic Ring Neutral pH Start->AnalyzeStruct SelectMode Select Mode: Reverse Phase (RP) AnalyzeStruct->SelectMode Screening Column Screening Strategy SelectMode->Screening C18 Test C18: Relies on Hydrophobicity Risk: Poor separation of F vs F2 Screening->C18 PFP Test PFP (Fluorophenyl): Relies on Dipole & Shape Benefit: High Selectivity for Halogens Screening->PFP C18->PFP If Rs < 1.5 Decision Evaluate Resolution (Rs) C18->Decision PFP->Decision Optimize Optimization: Methanol vs ACN Gradient Slope Decision->Optimize If Rs > 2.0 Final Final Method: PFP Column MeOH/Water Gradient Optimize->Final

Caption: Workflow for selecting the optimal stationary phase, highlighting the shift from C18 to PFP for halogenated selectivity.

InteractionMechanism cluster_C18 C18 Interaction (Weak) cluster_PFP PFP Interaction (Strong) Analyte Analyte: 2,2-Difluoro-1-Indanone C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Van der Waals PFP_Ligand Pentafluorophenyl Ring Analyte->PFP_Ligand Electrostatic Attraction Mech1 Hydrophobic (Non-specific) Mech2 Dipole-Dipole (Specific to C-F bonds) Mech3 Pi-Pi Stacking

Caption: Mechanistic comparison showing why PFP provides superior retention specificity for fluorinated analytes compared to C18.

Detailed Experimental Protocol (The "Gold Standard")

This protocol utilizes the PFP chemistry.[1][2][5][6] It is designed to be "Self-Validating" by including a System Suitability Test that guarantees the separation of the critical pair.

Equipment & Reagents[5][9][10][11][12]
  • Instrument: HPLC with UV/Vis or PDA detector (UHPLC preferred for sharper peaks).

  • Column: Fluorophenyl (PFP), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    or
    
    
    (e.g., Thermo Hypersil GOLD PFP, ACE C18-PFP, or Phenomenex Kinetex PFP).
  • Solvents: HPLC Grade Methanol (MeOH) and Water.[3]

    • Note: Methanol is preferred over Acetonitrile for PFP columns because ACN can suppress the

      
       interactions essential for this separation.
      
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid ensures neutral state of any acidic precursors.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH enhances ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

selectivity on PFP phases.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Column Temp ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Slightly elevated T improves mass transfer and peak shape.
Detection UV @ 254 nmIndanone carbonyl-aromatic conjugation max.
Injection Vol

Adjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Retain polar impurities)
2.040%End Isocratic Hold
12.080%Linear Ramp (Elute Indanones)
15.095%Wash (Remove highly lipophilic dimers)
15.140%Re-equilibration
20.040%Ready for next injection

Self-Validating System Suitability (SST)[1]

To ensure scientific integrity, the method must "fail" if the column condition deteriorates. Do not rely solely on the retention time of the main peak.

Mandatory SST Criteria:

  • Resolution (

    
    ):  The resolution between 2-Fluoro-1-indanone  (Impurity) and 2,2-Difluoro-1-indanone  (Main Peak) must be 
    
    
    
    .
    • Why? This proves the "fluorine selectivity" of the column is active. If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       drops, the PFP phase may be fouled or passivated.
      
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  For the main peak, 
    
    
    
    .
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    
Troubleshooting Guide
  • Loss of Resolution: If 2-fluoro and 2,2-difluoro peaks merge, switch mobile phase B from Acetonitrile to Methanol. If already using MeOH, the column may need regeneration with 100% THF to remove hydrophobic fouling.[3]

  • Peak Fronting: Sample solvent is too strong.[3] Dissolve sample in 50:50 Water:MeOH, not 100% MeOH.

References

  • Advanced Chromatography Technologies. (2023).[3] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2][4] Chromatography Today. Link

  • Bell, D. S. (2016).[3][7] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5] LCGC North America, 34(2), 134–143.[3] Link

  • Fortis Technologies. (n.d.).[3] A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[3]Link

  • NIST Chemistry WebBook. (2023).[3] 1-Indanone UV/Visible Spectrum.[8][9][10][11][12] SRD 69. Link

  • Pereira, L., et al. (2008).[3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC Europe, 21(11). Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
2,2-Difluoro-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.